molecular formula C12H8N2O2S B8340820 4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxamide

4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxamide

Cat. No. B8340820
M. Wt: 244.27 g/mol
InChI Key: ZDNMGTLLRXPHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910600B2

Procedure details

In a closed vessel, Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylate (44 mg, 0.170 mmol) was suspended in concentrated aqueous ammonia (1 ml). The mixture was stirred at 100° C. overnight. Aqueous 1N NaOH was added and the mixture stirred at room temperature for 2 hours. The solid was filtered and dried to provide 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxamide as a brown solid (13 mg, 32% yield). LCMS (ES): 95% pure, m/z 245 [M+1]+.
Name
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylate
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[CH:12]=[CH:13][S:14][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:15]([O:17]C)=O)=[CH:5][C:4]=2[NH:3]1.[OH-].[Na+].[NH3:21]>>[O:1]=[C:2]1[C:11]2[CH:12]=[CH:13][S:14][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:15]([NH2:21])=[O:17])=[CH:5][C:4]=2[NH:3]1 |f:1.2|

Inputs

Step One
Name
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylate
Quantity
44 mg
Type
reactant
Smiles
O=C1NC=2C=C(C=CC2C2=C1C=CS2)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1NC=2C=C(C=CC2C2=C1C=CS2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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